

LiFluor[™] 610 NHS Ester: Application Notes and Protocols for Protein Conjugation

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Compound of Interest		
Compound Name:	Fluorescent red 610	
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Introduction

LiFluor™ 610 is a bright and photostable rhodamine-based fluorescent dye ideal for labeling proteins and other biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on proteins, forming a stable amide bond.[1][2] This process, known as protein conjugation, is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in a variety of applications.[3][4] LiFluor™ 610-labeled proteins are well-suited for use in fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays. These application notes provide detailed protocols for the successful conjugation of LiFluor™ 610 NHS ester to proteins and its subsequent application in biological research.

Quantitative Data Summary

The spectral and physical properties of LiFluor™ 610 NHS Ester are summarized in the table below.



Property	Value
Excitation Maximum (λex)	610 nm
Emission Maximum (λem)	625 nm
Molar Extinction Coefficient (ε)	100,000 cm ⁻¹ M ⁻¹
Recommended Excitation Source	594 nm laser
Molecular Weight	~1,100 g/mol
Reactive Group	N-hydroxysuccinimide (NHS) Ester
Reactivity Target	Primary amines (-NH ₂)

Experimental Protocols

Protocol 1: Protein Conjugation with LiFluor™ 610 NHS Ester

This protocol describes the covalent labeling of a protein with LiFluor[™] 610 NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein. A starting point of a 10-20 fold molar excess of the dye is recommended.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, or bicarbonate)
- LiFluor™ 610 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)



Spectrophotometer

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
- Prepare the Dye Stock Solution:
 - Allow the vial of LiFluor™ 610 NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the LiFluor™ 610 NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
- Perform the Conjugation Reaction:
 - Add the calculated amount of the LiFluor™ 610 NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the dye is a good starting point.
 - Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
- Quench the Reaction (Optional):
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage buffer (e.g., PBS).



- Collect the fractions containing the brightly colored, labeled protein.
- Characterize the Conjugate:
 - Determine the protein concentration and the degree of labeling (see Protocol 2).
- Storage:
 - Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of LiFluor™ 610, which is 610 nm (A₆₁₀).
- Calculate Protein Concentration:
 - First, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. A correction factor
 (CF) for the spectrally similar iFluor™ 610 is 0.49.
 - Corrected $A_{280} = A_{280} (A_{610} \times 0.49)$
 - Calculate the molar concentration of the protein using the Beer-Lambert law:
 - Protein Concentration (M) = Corrected A₂₈₀ / (ε protein × path length)
 - Where ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate Dye Concentration:
 - Calculate the molar concentration of the dye using the Beer-Lambert law:



- Dye Concentration (M) = A₆₁₀ / (ε_dye × path length)
- Where ϵ _dye for LiFluorTM 610 is 100,000 M⁻¹cm⁻¹.
- Calculate Degree of Labeling:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

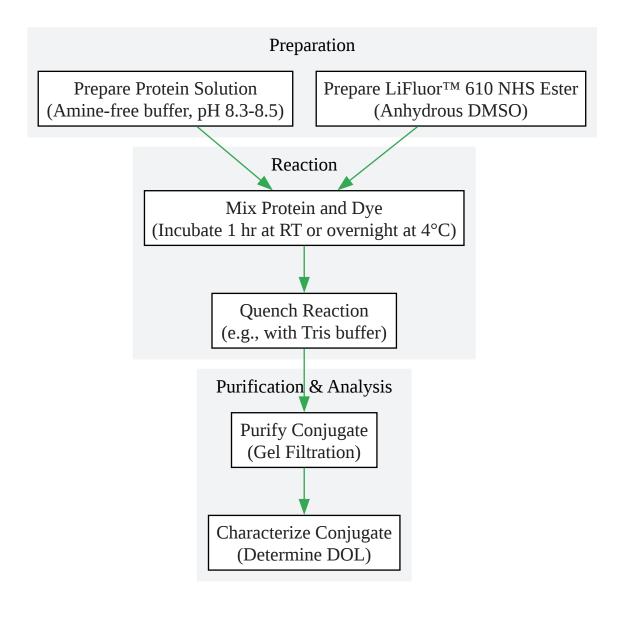
Mandatory Visualizations



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Figure 1. Reaction of LiFluor™ 610 NHS ester with a primary amine on a protein.





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Figure 2. Experimental workflow for LiFluor™ 610 NHS ester protein conjugation.

Application Example: FRET-Based Assay for ERK Signaling

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions in living cells. A genetically encoded biosensor, such as an ERK Kinase Activity Reporter (EKAR), can be used to monitor the activity of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. In this example, a FRET pair of fluorescent proteins is used. For studying this pathway with externally labeled proteins, a suitable FRET



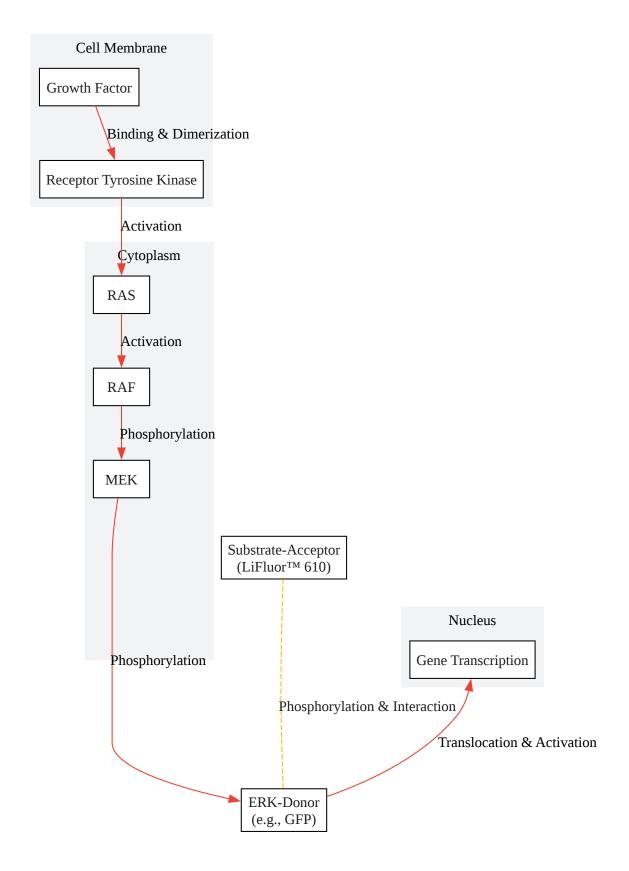
Methodological & Application

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donor/acceptor pair could involve a green fluorescent protein (GFP) as the donor and LiFluor™ 610 as the acceptor, attached to interacting proteins in the ERK cascade.

Upon activation of a receptor tyrosine kinase (RTK) by a growth factor, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK. The activated ERK then phosphorylates its downstream targets. By labeling ERK and its substrate with a FRET pair, the phosphorylation-induced conformational change brings the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET.





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Figure 3. ERK signaling pathway illustrating a FRET-based interaction assay.



Troubleshooting

Problem	Possible Cause	Recommended Solution
Low Degree of Labeling	- Protein concentration is too low pH of the reaction buffer is not optimal Presence of primary amines in the buffer Hydrolysis of the NHS ester.	- Increase protein concentration to 2-10 mg/mL Ensure the pH is between 8.3 and 8.5 Use an amine-free buffer (e.g., PBS, bicarbonate) Prepare the dye solution immediately before use and protect it from moisture.
Protein Precipitation	- High degree of labeling leading to aggregation Inappropriate buffer conditions.	- Reduce the molar excess of the dye in the reaction Perform a buffer exchange to a more suitable storage buffer after purification.
High Background Fluorescence	- Incomplete removal of unreacted dye.	- Ensure thorough purification using an appropriately sized gel filtration column.
No or Weak Fluorescent Signal	- Dye degradation Inefficient labeling.	- Store the dye protected from light and moisture Reoptimize the labeling conditions (pH, dye-to-protein ratio).

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